
Thiethylperazine maleate
Descripción
Propiedades
Key on ui mechanism of action |
Thiethylperazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Thiethylperazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Thiethylperazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with thiethylperazine. THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/ ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/ |
---|---|
Número CAS |
1179-69-7 |
Fórmula molecular |
C30H37N3O8S2 |
Peso molecular |
631.8 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
RVBRTNPNFYFDMZ-LVEZLNDCSA-N |
SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Punto de ebullición |
227 °C @ 0.01 mm Hg |
Color/Form |
Crystals from acetone |
melting_point |
62-64 °C Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/ Crystals from ethanol; MP: 139 °C /Dimalate/ 62 - 64 °C |
Otros números CAS |
1179-69-7 |
Descripción física |
Solid |
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
1420-55-9 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/ FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/ 4.87e-03 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Toresten; Tresten; Torecan maleate; Torecan bimaleate; Torecan dimaleate; Thiethylperazine Maleate |
Origen del producto |
United States |
Pharmacological Mechanisms of Action and Receptor Interactions
Pharmacokinetics and Pharmacodynamics
The in vivo evaluation of thiethylperazine's effect on the activity of Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene) has been a key area of preclinical research, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov MRP1 is an ATP-binding cassette (ABC) transporter involved in the clearance of various substances across cellular membranes, including the blood-brain barrier. nih.gov Its potential role in clearing amyloid-beta (Aβ) peptides from the brain has made it a therapeutic target. nih.govnih.gov
Research has utilized sophisticated techniques such as positron emission tomography (PET) imaging in various mouse models to non-invasively assess the functional activity of MRP1 in response to thiethylperazine (B1681299) treatment. nih.gov One prominent study investigated the direct effect of thiethylperazine on MRP1 transport activity in wild-type mice and a rapid β-amyloidosis mouse model (APP/PS1-21). nih.govnih.gov In this study, mice were treated with thiethylperazine, and MRP1 activity was measured in the brain and lungs using the PET tracer 6-bromo-7-[C]methylpurine ([C]BMP). nih.gov The tracer is converted in vivo to a metabolite that is a known substrate of MRP1, and its elimination rate from tissues is used as a proxy for the transporter's activity. nih.gov
The findings from this PET imaging study indicated that a five-day oral treatment regimen with thiethylperazine did not result in a significant change in MRP1 transport activity in the brains and lungs of either wild-type or APP/PS1-21 mice. nih.govnih.gov The investigators suggested several potential explanations for this outcome: a genuine lack of an MRP1-stimulating effect in vivo, a substrate-dependent stimulation not detectable by the specific tracer used, insufficient drug concentration at the target tissues, or limitations in the sensitivity of the PET imaging technique to detect subtle changes in MRP1 stimulation. nih.govnih.gov
Preclinical Model | Methodology | Parameter Measured | Key Finding |
---|---|---|---|
Wild-type, APP/PS1-21, and Abcc1(-/-) mice | Positron Emission Tomography (PET) with [¹¹C]BMP tracer | Elimination rate constant (kelim) of radioactivity in brain and lungs | No significant effect on MRP1 transport activity was observed after a 5-day oral treatment with thiethylperazine (15 mg/kg, once daily). |
Conversely, other preclinical research, particularly studies focusing on pathological outcomes rather than direct transporter function, provides evidence for thiethylperazine's engagement with the MRP1 pathway. nih.govalzheimersnewstoday.com In a mouse model of Alzheimer's disease, administration of thiethylperazine was shown to significantly reduce the cerebral Aβ load. nih.govalzheimersnewstoday.com This effect was dependent on the presence of a functional MRP1 transporter, as the Aβ reduction was observed in APP/PS1 mice but not in mice where the Abcc1 gene was knocked out (APP/PS1×Abcc1-/-). nih.gov These findings suggest that thiethylperazine's activation of MRP1 can enhance the clearance of Aβ from the brain, thereby reducing plaque burden. nih.govfrontiersin.org
The discrepancy between these findings highlights the complexity of evaluating drug effects in vivo. While direct measurement of transporter activity with a specific probe did not show a change, the observable, pathologically relevant outcome (Aβ reduction) was clearly dependent on the transporter's presence. nih.govnih.gov This suggests thiethylperazine may influence cerebral proteostasis through mechanisms that are linked to MRP1 but not fully captured by the specific PET assay used. nih.govnih.gov
Preclinical Model | Methodology | Parameter Measured | Key Finding |
---|---|---|---|
APP/PS1 mice (Alzheimer's disease model) | Intramuscular or oral administration of thiethylperazine | Cerebral Aβ42 levels, plaque number, and mean plaque size | Significantly reduced Aβ levels and plaque burden in mice with functional MRP1 (ABCC1), but not in mice lacking the transporter. |
Preclinical Pharmacokinetics and Biotransformation Pathways
Absorption and Systemic Distribution Research
Thiethylperazine (B1681299) is characterized by its high lipophilicity, a key factor influencing its absorption and distribution throughout the body. wikipedia.orgnih.gov Following administration, it is well absorbed and begins to distribute systemically. unboundmedicine.com
Once in the bloodstream, thiethylperazine exhibits a strong affinity for binding with both biological membranes and plasma proteins. wikipedia.orgnih.gov Research indicates a high degree of plasma protein binding, with studies reporting binding percentages of 90% or greater. wikipedia.orgunboundmedicine.com This extensive binding influences the compound's availability to diffuse across membranes and reach its target sites. atlantis-press.com The unbound, or free, fraction of the drug is what is considered pharmacologically active and capable of crossing biological membranes. atlantis-press.com
Table 1: Plasma Protein Binding of Thiethylperazine
Parameter | Finding | Source(s) |
Plasma Protein Binding | ≥90% | unboundmedicine.com |
Serum Protein Binding | >85% | wikipedia.org |
Key Characteristic | Highly lipophilic, binds to membranes and proteins | wikipedia.orgnih.gov |
Thiethylperazine undergoes wide distribution in the body, accumulating in organs with high blood flow. wikipedia.orgnih.gov A significant aspect of its distribution is its ability to cross the placenta. wikipedia.orgnih.govunboundmedicine.comnih.gov
The compound's capacity to penetrate the blood-brain barrier (BBB) is inferred from its known central nervous system (CNS) effects. nih.gov While detailed pharmacokinetic data on its BBB permeability are not extensively documented, the occurrence of extrapyramidal symptoms suggests that thiethylperazine does enter the CNS to exert its effects. nih.gov Studies have shown that the drug is widely distributed within the body, with high concentrations found in the CNS. unboundmedicine.com Research in animal models has also noted biochemical effects on the vestibular system, further supporting its distribution to the brain. nih.gov
Metabolic Pathways and Metabolite Identification
Thiethylperazine is extensively metabolized, primarily in the liver, with only a small fraction (about 3%) of the unchanged drug being eliminated. wikipedia.orgnih.gov The biotransformation process involves multiple Phase I and Phase II reactions. nih.govmedicaldialogues.in
The liver is the principal site of thiethylperazine metabolism. wikipedia.orgunboundmedicine.commedicaldialogues.in The primary metabolic routes are oxidative processes, including sulfoxidation, hydroxylation, and dealkylation. medicaldialogues.in These reactions, typical of Phase I metabolism, serve to introduce or unmask functional groups on the drug molecule, preparing it for subsequent reactions. The compound is also known to undergo some degree of first-pass metabolism in the liver and gastrointestinal mucosa. unboundmedicine.commedicaldialogues.inihs-headache.org In-vitro studies on related phenothiazine (B1677639) derivatives confirm that metabolic pathways include N-oxidation, N-demethylation, sulfoxidation, and aromatic hydroxylation. core.ac.uk
The oxidative metabolism of thiethylperazine is largely mediated by hepatic microsomal oxidases. nih.gov Specifically, the cytochrome P450 (CYP) enzyme system plays a crucial role. derangedphysiology.comlkouniv.ac.in Research has identified the CYP2D6 isoenzyme as a key player in the biotransformation of thiethylperazine. medicaldialogues.in This enzyme is responsible for metabolizing the parent drug into metabolites such as N-dealkylated perphenazine (B1679617), perphenazine sulfoxide, and the active metabolite 7-hydroxyperphenazine (B3061111). medicaldialogues.in The microsomal mixed-function oxidase system, located in the liver, facilitates these reactions which require oxygen and NADPH. derangedphysiology.com
Following Phase I oxidative reactions, thiethylperazine and its metabolites undergo Phase II conjugation reactions. nih.gov Glucuronidation is a significant conjugation pathway for this compound. nih.govmedicaldialogues.in This process involves the transfer of a glucuronic acid molecule to the drug or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). reactome.orgnih.gov The resulting glucuronide conjugates are more water-soluble (hydrophilic) and are more readily excreted from the body. nih.govlibretexts.org A substantial portion of a thiethylperazine dose is reportedly secreted into the bile as glucuronides, facilitating its elimination. nih.gov
Table 2: Summary of Thiethylperazine Metabolism
Metabolic Phase | Process | Key Enzymes/Pathways | Resulting Metabolites | Source(s) |
Phase I | Oxidation (Sulfoxidation, Hydroxylation, Dealkylation) | Cytochrome P450 (specifically CYP2D6) | N-dealkylated perphenazine, Perphenazine sulfoxide, 7-hydroxyperphenazine | nih.govmedicaldialogues.in |
Phase II | Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | nih.govmedicaldialogues.innih.gov |
Comprehensive Profiling and Identification of Metabolic Products
Thiethylperazine undergoes extensive metabolism, primarily in the liver and gastrointestinal mucosa, before its elimination. unboundmedicine.comwikipedia.org The biotransformation of thiethylperazine involves several key chemical reactions, which can be categorized into Phase I and Phase II metabolic pathways. medicaldialogues.inlongdom.org
Table 1: Metabolic Pathways and Products of Thiethylperazine
Metabolic Phase | Reaction Type | Key Enzyme | Identified Metabolite | Metabolite Activity |
---|---|---|---|---|
Phase I | Sulfoxidation | CYP2D6 | Perphenazine sulfoxide | Data not available |
Phase I | Hydroxylation | CYP2D6 | 7-hydroxyperphenazine | Active |
Phase I | Dealkylation | CYP2D6 | N-dealkylated perphenazine | Data not available |
Excretion Routes and Elimination Dynamics
The elimination of thiethylperazine and its metabolites from the body occurs through multiple routes. The primary route of excretion is via the kidneys, with the substance being eliminated mainly in the urine. nih.govdrugbank.comnih.gov Research indicates that approximately 70% of the drug is excreted through urine, primarily as metabolites. medicaldialogues.in A smaller portion, around 5%, is eliminated through feces. medicaldialogues.in
Only a small fraction of the drug, approximately 3%, is excreted unchanged in the urine, underscoring the extensive degree of metabolism it undergoes. wikipedia.orgnih.gov The elimination half-life of the parent thiethylperazine compound has been reported to be approximately 12 hours. wikipedia.org The elimination half-lives of its metabolites have also been characterized; the half-life for perphenazine is between 9 and 12 hours, while the active metabolite 7-hydroxyperphenazine has a longer half-life of 10 to 19 hours. medicaldialogues.in It is a notable characteristic of phenothiazines that their various metabolites can remain detectable in urine for as long as six months after administration has been discontinued. nih.gov
Table 2: Elimination Dynamics of Thiethylperazine
Parameter | Finding |
---|---|
Primary Excretion Route | Urine (approx. 70%) medicaldialogues.in |
Secondary Excretion Route | Feces (approx. 5%) medicaldialogues.in |
Form of Excretion | Primarily as metabolites nih.gov |
Unchanged Drug in Urine | ~3% wikipedia.orgnih.gov |
Elimination Half-Life (Parent) | 12 hours wikipedia.org |
Elimination Half-Life (Metabolites) | 9-12 hours (perphenazine); 10-19 hours (7-hydroxyperphenazine) medicaldialogues.in |
| Long-Term Detection | Metabolites of phenothiazines can be found in urine up to 6 months post-discontinuation. nih.gov |
Table 3: List of Compounds
Compound Name |
---|
7-hydroxyperphenazine |
Chlorpromazine |
Perphenazine |
Perphenazine sulfoxide |
Thiethylperazine |
Q & A
Q. What analytical methods are recommended for quantifying thiethylperazine maleate in pharmaceutical formulations, and how do they compare to pharmacopeial standards?
A spectrophotometric method using benzocaine and N-bromosuccinimide (NBS) as reagents is validated for quantifying this compound. Optimal conditions include 0.4% NBS, 0.5% benzocaine in methanol, and measurement at 640 nm (for thiethylperazine) after 40 minutes of reaction time. Methanol ensures maximal color stability. The method demonstrates linearity (0.08–40 μg/mL) with high sensitivity and accuracy comparable to BP/USP titrimetric methods . For pharmacopeial compliance, HPLC with ion-pairing agents (e.g., sodium 1-octanesulfonate) and UV detection is recommended, adhering to USP/EP protocols for purity (98.0–101.5%) and impurity profiling .
Q. What are the primary pharmacological targets of this compound, and how are these interactions experimentally validated?
this compound acts as a dopamine D2 and histamine H1 receptor antagonist, validated via receptor-binding assays and neurochemical studies (e.g., striatal dihydroxyphenylacetic acid elevation in rats). It also activates ABCC1 transporters, demonstrated by reduced amyloid-β42 levels in APP/PS1 mice. Experimental protocols include in vivo prolactin elevation in humans (D2 antagonism) and microbial susceptibility assays for ABCC1 activity .
Advanced Research Questions
Q. How can electrochemical methods improve the detection of this compound in complex biological matrices?
Electrochemical sensors using modified electrodes (e.g., eCNF/MnO/GC) enhance sensitivity by leveraging oxidation reactions unique to thiethylperazine. These methods are advantageous for real-time monitoring in pharmacokinetic studies, with validation via cyclic voltammetry and calibration against HPLC standards. The reaction mechanism involves electron transfer at the phenolic moiety, as proposed in Scheme 1 .
Q. How do physicochemical properties of thiethylperazine derivatives influence their molar absorptivity in UV-Vis spectroscopy?
Substituents at R1 and R2 positions (e.g., -SC₂H₅ in thiethylperazine) correlate with log ε max values. Computational models (Eq. 1–3) predict absorption based on electron-donating/withdrawing effects, validated experimentally. For example, this compound’s λmax at 640 nm aligns with its thiethyl group’s electron-rich nature, enhancing charge-transfer interactions with NBS .
Q. What experimental factors explain discrepancies in reported clinical efficacy of this compound as a neuroleptic agent?
Dosage and study design critically influence outcomes. Earlier studies underestimated efficacy due to subtherapeutic dosing (<3 mg/kg), while later trials matching chlorpromazine-equivalent doses (3 mg/kg) demonstrated antipsychotic activity via D2 receptor occupancy and prolactin elevation. Contradictions arise from differences in endpoint measures (e.g., CSF homovanillic acid vs. behavioral scales) .
Q. How does acid selection in colorimetric assays affect the stability and intensity of this compound’s reaction products?
Concentrated HCl (for promethazine) and 70% HClO₄ (for thiethylperazine) maximize color stability and intensity by protonating phenothiazine derivatives. Acid volumes (0.2–2.0 mL) do not affect absorbance, but excess acid degrades chromophores. Methanol dilution preserves absorbance for ≥10 hours, enabling batch processing .
Q. What methodological considerations are critical for validating this compound’s impurity profile under pharmacopeial guidelines?
USP/EP protocols require ion-pair HPLC with acetonitrile-methanol-sodium 1-octanesulfonate (40:15:45) mobile phases and L1 columns. System suitability parameters include tailing factor ≤2.0 and RSD ≤0.73%. Residual solvents and ignitable residues are quantified via GC and gravimetry, with acceptance criteria ≤0.1% .
Methodological Resources
- Spectrophotometry : Optimize benzocaine/NBS concentrations and reaction time to minimize interference from excipients .
- HPLC : Use ion-pairing agents to resolve thiethylperazine from polar degradation products .
- Electrochemistry : Validate electrode modifications (e.g., MnO nanoparticles) for enhanced redox sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.